Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a benzylidene moiety at position 2 and a phenyl group at position 5, both para-substituted with methylthio (-SMe) groups. Thiazolo[3,2-a]pyrimidine scaffolds are pharmacologically significant, often explored for anticancer, anti-inflammatory, and antimicrobial activities due to their structural resemblance to purine bases, enabling interactions with biological targets .
Properties
CAS No. |
609794-95-8 |
|---|---|
Molecular Formula |
C30H26N2O3S3 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H26N2O3S3/c1-19-26(29(34)35-18-21-7-5-4-6-8-21)27(22-11-15-24(37-3)16-12-22)32-28(33)25(38-30(32)31-19)17-20-9-13-23(36-2)14-10-20/h4-17,27H,18H2,1-3H3/b25-17+ |
InChI Key |
XNQIGCXJNUIWOU-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions A common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the fused ring system
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, like chromatography and recrystallization, are crucial for obtaining the desired compound on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylidene and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Effects on Core Scaffold
The compound’s structural uniqueness lies in its dual methylthio substituents. Key comparisons include:
- Electron Density and Reactivity : Methylthio groups are less polar than methoxy (-OMe) but more electron-rich than chloro (-Cl) or bromo (-Br) substituents. This balance may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility .
- Conformational Analysis : The pyrimidine ring in related compounds exhibits puckering (e.g., deviation of 0.224 Å in ), which may influence binding to planar biological targets. Methylthio groups could alter dihedral angles between the thiazolopyrimidine core and substituent rings, affecting molecular rigidity.
Physical Properties
- Melting Point : Expected to be >250°C (based on analogs in ).
- Solubility : Moderate in DMSO or DMF due to the benzyl ester; lower aqueous solubility than carboxamide derivatives (e.g., compounds in ).
- Crystallography: Intermolecular C–H···O bonds observed in related compounds (e.g., chains along the c-axis in ) may be less pronounced due to weaker SMe H-bonding capacity.
Cytotoxicity Trends
- Substituent Position : Para-substitution on benzylidene/phenyl groups is critical. Unsubstituted or electron-donating groups (e.g., -SMe) may enhance activity compared to electron-withdrawing groups (-Cl, -Br) .
Hypothetical Activity Profile
- Anticancer Potential: Methylthio groups may interact with cysteine residues in kinases or tubulin, analogous to sulfur-containing drugs like methotrexate.
- Enzyme Inhibition : The planar pyrimidine ring could intercalate DNA or inhibit dihydrofolate reductase (DHFR), though activity is likely modulated by substituent bulk.
Biological Activity
Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C25H22N2O5S2
- Molecular Weight : 494.6 g/mol
- IUPAC Name : Methyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains and fungi. In a study assessing the structure–activity relationship (SAR) of thiazole derivatives, it was found that modifications in the functional groups significantly influenced their antimicrobial efficacy. Electron-withdrawing and electron-donating groups in the para position of the benzene ring were correlated with enhanced activity against Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| 5b | C. albicans | 4.01 |
| 5c | A. niger | 4.23 |
| 2c | C. albicans | 3.92 |
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific compound may exhibit similar properties due to its structural features that allow interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy
A recent study evaluated a series of thiazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent. -
Case Study on Anticancer Activity
Another investigation focused on the effects of thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer cells, suggesting a promising avenue for further development as anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
